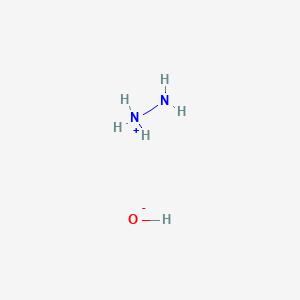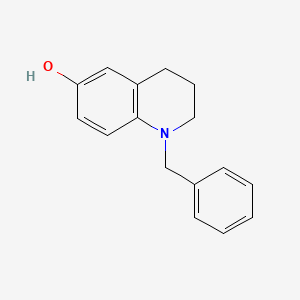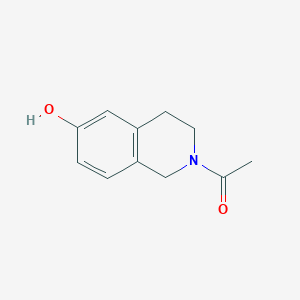
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring, an oxime group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified using ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides, alcohols, or other ester derivatives.
Applications De Recherche Scientifique
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism by which ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE exerts its effects is primarily through its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The ester group allows for hydrolysis, releasing active metabolites that can further interact with molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to specific proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Pyridine-2-carbaldehyde oxime: Shares the oxime and pyridine functionalities but lacks the ester group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Contains the ester and pyridine groups but lacks the oxime functionality.
Hydroxyimino-pyridin-3-yl-acetic acid ethyl ester: Similar structure but with the oxime group at a different position on the pyridine ring.
Uniqueness: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The specific positioning of the oxime and ester groups on the pyridine ring allows for unique interactions and applications in various fields .
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
ethyl 2-hydroxyimino-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3 |
Clé InChI |
YGQZRRVGGCVMQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)C1=CC=CC=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
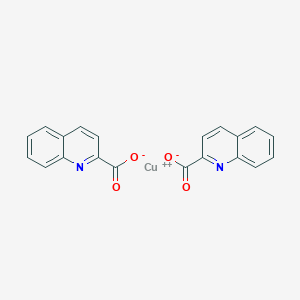
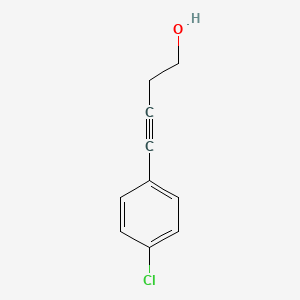



![Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8749136.png)
![10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B8749141.png)
